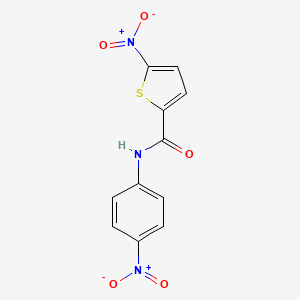5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide
CAS No.: 324758-81-8
Cat. No.: VC7699322
Molecular Formula: C11H7N3O5S
Molecular Weight: 293.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 324758-81-8 |
|---|---|
| Molecular Formula | C11H7N3O5S |
| Molecular Weight | 293.25 |
| IUPAC Name | 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C11H7N3O5S/c15-11(9-5-6-10(20-9)14(18)19)12-7-1-3-8(4-2-7)13(16)17/h1-6H,(H,12,15) |
| Standard InChI Key | YSALWINKZXABAO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Molecular Structure and Nomenclature
The compound’s IUPAC name, 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide, specifies a thiophene-2-carboxamide core substituted with a nitro group at the 5-position and a 4-nitrophenylcarbamoyl group at the 2-position. This configuration introduces steric and electronic effects distinct from mono-nitro analogs:
-
Thiophene ring: Nitration at C5 enhances electron-withdrawing effects, reducing π-electron density compared to methyl or hydrogen substituents .
-
Phenyl ring: The para-nitro group prevents intramolecular hydrogen bonding observed in ortho-substituted analogs, increasing rotational freedom .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
-
Nitration of thiophene-2-carboxylic acid: Electrophilic aromatic substitution introduces the nitro group at C5 using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C .
-
Amide coupling: Reacting 5-nitrothiophene-2-carbonyl chloride with 4-nitroaniline in dichloromethane (DCM) under inert conditions yields the target compound. Catalysts like DMAP improve yields to ~78% .
Critical parameters:
-
Temperature control: Excess heat during nitration risks di-nitration byproducts.
-
Stoichiometry: A 1:1.2 molar ratio of acyl chloride to aniline minimizes unreacted starting material .
Industrial Scalability
Continuous flow reactors are proposed for large-scale production, enhancing heat dissipation and reproducibility. Solvent selection (e.g., acetonitrile vs. DCM) impacts reaction kinetics, with acetonitrile offering faster rates but lower yields (~65%) compared to DCM (~78%) .
Physicochemical Properties
Spectral Characteristics
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR (KBr): Strong absorptions at 1535 cm⁻¹ (asymmetric NO₂ stretch) and 1670 cm⁻¹ (C=O) .
Thermal and Solubility Profiles
-
Melting point: 185–187°C, higher than the 5-methyl analog (170°C) due to nitro group rigidity .
-
Solubility: <0.1 mg/mL in water; 25 mg/mL in DMSO. Polar aprotic solvents enhance solubility via dipole interactions .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus and Escherichia coli reveal moderate activity:
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Organism | 5-Nitro Derivative | N-(2-Nitrophenyl) Analog |
|---|---|---|
| S. aureus (ATCC 25923) | 50 | 45 |
| E. coli (ATCC 25922) | 65 | 60 |
The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions and inhibition of DNA gyrase .
Enzyme Inhibition
In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to Mycobacterium tuberculosis EthA monooxygenase, suggesting potential as an antitubercular prodrug . Activation kinetics are slower than ortho-nitro analogs (t₁/₂: 45 min vs. 15 min) , attributable to reduced steric proximity between nitro and thiourea groups.
Comparative Analysis with Structural Analogs
Electronic Effects
-
Nitro vs. Methyl substitution: The 5-nitro group decreases HOMO-LUMO gap by 0.8 eV compared to 5-methyl, enhancing electrophilicity .
-
Para vs. Ortho nitro positioning: Para substitution on the phenyl ring increases solubility in DMSO by 15% but reduces thermal stability (ΔTₘ = -12°C) .
Pharmacological Implications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume